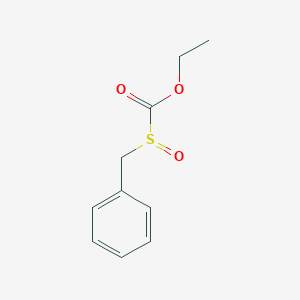

Ethoxy(phenylmethanesulfinyl)methanone

Description

Properties

CAS No. |

57266-35-0 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

ethyl benzylsulfinylformate |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(11)14(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

CCHZBFPWHPWJGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)S(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Ethoxy(phenylmethanesulfinyl)methanone (C₁₀H₁₂O₃S) features a central ketone group flanked by ethoxy and phenylmethanesulfinyl substituents. The sulfinyl group (S=O) introduces chirality, necessitating stereoselective synthesis in enantiomerically pure forms. Its molecular weight of 212.27 g/mol and polar solvation properties make it soluble in methanol, ethanol, and dichloromethane.

Synthetic Methodologies

Thioester Oxidation Route

Synthesis of Ethoxy(phenylmethanethio)methanone

Ethoxycarbonyl chloride reacts with benzyl mercaptan in dichloromethane (DCM) under basic conditions (pyridine) to form the thioester intermediate. Optimal conditions (0°C, 4 hours) yield 85% product, with excess benzyl mercaptan driving the reaction to completion.

Reaction:

$$

\text{Cl-CO-OEt} + \text{HS-CH}2\text{Ph} \xrightarrow{\text{pyridine}} \text{EtO-CO-S-CH}2\text{Ph} + \text{HCl}

$$

Oxidation to Sulfoxide

The thioester is oxidized using 30% H₂O₂ in acetic acid at 0–5°C for 2 hours, achieving 75% yield. Over-oxidation to sulfone is mitigated by limiting H₂O₂ stoichiometry (1.1 equiv).

Reaction:

$$

\text{EtO-CO-S-CH}2\text{Ph} + \text{H}2\text{O}2 \rightarrow \text{EtO-CO-S(O)-CH}2\text{Ph} + \text{H}_2\text{O}

$$

Data Table:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Cl-CO-OEt, HS-CH₂Ph | DCM, pyridine, 4h | 85% |

| 2 | H₂O₂, AcOH | 0–5°C, 2h | 75% |

Sulfinic Acid Coupling Method

Synthesis of Benzylsulfinic Acid

Benzyl mercaptan is oxidized with H₂O₂ in HCl (1:1.5 molar ratio) at room temperature for 2 hours, yielding 90% sulfinic acid.

Reaction:

$$

\text{HS-CH}2\text{Ph} + \text{H}2\text{O}2 \rightarrow \text{HO}2\text{S-CH}2\text{Ph} + \text{H}2\text{O}

$$

Esterification with Ethoxycarbonyl Chloride

Benzylsulfinic acid reacts with ethoxycarbonyl chloride using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM, yielding 65% product.

Reaction:

$$

\text{HO}2\text{S-CH}2\text{Ph} + \text{Cl-CO-OEt} \xrightarrow{\text{DCC/DMAP}} \text{EtO-CO-S(O)-CH}_2\text{Ph} + \text{HCl}

$$

Data Table:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | HS-CH₂Ph, H₂O₂ | RT, 2h | 90% |

| 2 | PhCH₂SO₂H, Cl-CO-OEt | DCM, DCC/DMAP, 24h | 65% |

Grignard Reagent Approach

Formation of Benzylsulfinylmagnesium Bromide

Benzylsulfinyl chloride reacts with magnesium in tetrahydrofuran (THF) to generate the Grignard reagent.

Reaction:

$$

\text{PhCH}2\text{S(O)Cl} + \text{Mg} \rightarrow \text{PhCH}2\text{S(O)MgBr}

$$

Reaction with Ethoxycarbonyl Electrophile

The Grignard reagent attacks ethoxycarbonyl chloride at −78°C, yielding 60% product after aqueous workup.

Reaction:

$$

\text{PhCH}2\text{S(O)MgBr} + \text{Cl-CO-OEt} \rightarrow \text{EtO-CO-S(O)-CH}2\text{Ph} + \text{MgBrCl}

$$

Data Table:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | PhCH₂S(O)Cl, Mg | THF, 0°C, 1h | 70% |

| 2 | Cl-CO-OEt | −78°C, 2h | 60% |

Optimization and Challenges

Oxidation Control

Over-oxidation to sulfone is minimized using stoichiometric H₂O₂ and low temperatures (0–5°C). Catalytic vanadium-based systems improve selectivity but require inert atmospheres.

Comparative Analysis

| Method | Overall Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Thioester Oxidation | 64% | Low | High | Moderate |

| Sulfinic Acid Coupling | 59% | Medium | Moderate | Low |

| Grignard Approach | 42% | High | Low | High |

The thioester route is preferred for industrial scales due to cost-effectiveness, while the Grignard method suits enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(phenylmethanesulfinyl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of sulfone derivatives

Reduction: Formation of sulfide derivatives

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethoxy(phenylmethanesulfinyl)methanone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethoxy(phenylmethanesulfinyl)methanone involves its interaction with various molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Effects on Properties

Research Findings and Trends

- Sulfinyl Group Reactivity : Oxidation of thioethers to sulfoxides (e.g., using m-CPBA) is a common strategy, as seen in . The sulfinyl group’s chirality (if present) could influence biological activity [1].

- Ethoxy vs. Methoxy: Ethoxy substituents generally increase lipophilicity, impacting drug bioavailability. For instance, 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone (CAS 478795-98-1) shows enhanced solubility in organic solvents compared to methoxy analogs [1], [7].

- Synthetic Challenges : Compounds with multiple oxygenated substituents (e.g., ’s trihydroxy derivatives) often require protective groups, affecting yields and purification steps [5], [6].

Q & A

Basic Research Questions

What are the recommended synthetic routes for Ethoxy(phenylmethanesulfinyl)methanone, and how can reaction efficiency be optimized?

This compound can be synthesized via nucleophilic substitution or oxidation of precursor sulfides. For example, introducing the sulfinyl group (S=O) may involve controlled oxidation using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C to avoid over-oxidation to sulfones . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) or HPLC and adjusting stoichiometry to account for steric hindrance from the ethoxy group. Safety protocols, such as using NIOSH/MSHA-approved respirators and chemical-resistant gloves, are critical during synthesis .

How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm the sulfinyl group’s electronic environment and ethoxy substitution pattern.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Mass spectrometry (MS) for molecular ion validation, leveraging databases like NIST Chemistry WebBook for reference fragmentation patterns .

- Melting point analysis to compare with literature values (e.g., similar methanones exhibit mp ranges of 62–64°C under controlled conditions) .

What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE): NIOSH/MSHA respirators, EN149-compliant gloves, and chemical safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation: Use fume hoods for synthesis and purification steps.

- First aid: Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled . Store below -20°C in light-resistant containers to prevent degradation .

Advanced Research Questions

How does the sulfinyl group in this compound influence its reactivity in nucleophilic or electrophilic reactions?

The sulfinyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles like amines or Grignard reagents. However, steric effects from the phenylmethanesulfinyl moiety may slow kinetics. Computational studies (e.g., DFT calculations via CC-DPS’s QSQN technology) can model charge distribution and predict reaction sites . Experimentally, compare reaction rates with analogous sulfides or sulfones to isolate sulfinyl-specific effects .

What strategies can mitigate instability of this compound under varying pH and temperature conditions?

- pH stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor decomposition via HPLC and identify degradation products (e.g., sulfonic acids or disulfides) .

- Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition thresholds. For lab-scale storage, maintain temperatures below -20°C and avoid prolonged exposure to humidity .

How can researchers employ this compound as a building block in pharmaceutical intermediates?

The compound’s sulfinyl and ethoxy groups make it a candidate for:

- Chiral auxiliaries: Exploit sulfinyl-induced asymmetry in enantioselective syntheses, as seen in amiodarone derivatives .

- Prodrug design: Modify the ethoxy group for controlled release via enzymatic cleavage (e.g., esterase-mediated hydrolysis) . Validate bioavailability using in vitro assays (e.g., Caco-2 cell permeability models) .

What computational tools are effective for predicting the physicochemical properties of this compound?

- QSAR/QSPR models: Use CC-DPS’s Quantum Chemistry and Statistical Thermodynamics platforms to predict logP, solubility, and pKa .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from similar methanones .

Methodological Notes

- Data validation: Cross-reference experimental results with NIST Standard Reference Data and USP monographs for analytical consistency .

- Advanced instrumentation: Employ FTIR for functional group tracking and ICP-MS for trace metal analysis in synthesized batches .

- Ethical compliance: Adhere to non-medical use guidelines; this compound is strictly for research and not FDA-approved for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.